N-(2-methoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
This compound belongs to the pyrrolo[2,3-d]pyrimidine class, which is structurally characterized by a fused pyrrole-pyrimidine core. The molecule features three key substituents:
- N-(2-methoxyethyl) group: Enhances water solubility due to the hydrophilic methoxy moiety.
- 7-(4-methoxyphenyl): Introduces electron-donating properties and influences aromatic interactions.
- 5-phenyl group: Contributes to hydrophobic interactions and structural rigidity.
Properties
Molecular Formula |
C22H22N4O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H22N4O2/c1-27-13-12-23-21-20-19(16-6-4-3-5-7-16)14-26(22(20)25-15-24-21)17-8-10-18(28-2)11-9-17/h3-11,14-15H,12-13H2,1-2H3,(H,23,24,25) |
InChI Key |
QLFSWOGESZNNMF-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of 4-Chloro-7H-Pyrrolo[2,3-d]Pyrimidine
6-Aminouracil reacts with chloroacetaldehyde in aqueous sodium acetate at 80°C to yield 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces a reactive chloride at position 4:
Key Data :
Functionalization at Position 5: Introduction of Phenyl Group
The 5-phenyl substituent is introduced via Suzuki-Miyaura coupling. A bromine or iodine atom at position 5 serves as the leaving group.
Bromination at Position 5
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes regioselective bromination using N-bromosuccinimide (NBS) in DMF:
Key Data :
Suzuki Coupling with Phenylboronic Acid
Palladium-catalyzed cross-coupling replaces bromine with phenyl:
Key Data :
Functionalization at Position 7: Introduction of 4-Methoxyphenyl Group
A second Suzuki coupling introduces the 4-methoxyphenyl group at position 7. Prior protection of the pyrrole nitrogen (e.g., with SEM groups) may be required to prevent side reactions.
Suzuki Coupling with 4-Methoxyphenylboronic Acid
Key Data :
Deprotection of SEM Group
Key Data :
Functionalization at Position 4: Amination with 2-Methoxyethylamine
The final step involves nucleophilic substitution of the chloride at position 4 with 2-methoxyethylamine.
Amination Reaction
Key Data :
Alternative Route: One-Pot Dimroth Rearrangement
A Dimroth rearrangement can streamline the synthesis by rearranging substituents during cyclization. For example:
Key Data :
Summary of Synthetic Routes
Challenges and Optimization Opportunities
-
Regioselectivity : Competing reactions during Suzuki coupling may require optimized protecting groups.
-
Amination Efficiency : Polar solvents (e.g., DMF) improve solubility of 2-methoxyethylamine but may necessitate higher temperatures.
-
Scalability : Batch processes for SEM protection/deprotection are resource-intensive; flow chemistry could enhance throughput .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Core
The 4-amine group and halogenated derivatives participate in nucleophilic substitution reactions:
-
Amination : Treatment of 4-chloro intermediates with NHOH in i-PrOH at 100°C for 40 hours yields the 4-amine derivative (67–79% yield) .
-
Bromination : N-Bromosuccinimide (NBS) in dichloromethane introduces bromine at the 5-position of the pyrrolo[2,3-d]pyrimidine ring (95% yield) .
Cross-Coupling Reactions
The brominated derivative facilitates palladium-catalyzed cross-coupling:
| Reaction Type | Conditions | Product Yield | Source |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid, Pd(PPh), NaCO, THF/HO | 53% | |
| Buchwald-Hartwig | Pd(OAc), Xantphos ligand, CsCO, DMF, 110°C | 72% |
These reactions enable aryl/alkyl group introduction at the 5-position, critical for structure-activity relationship studies .
Demethylation of Methoxy Groups
The 4-methoxyphenyl substituent undergoes demethylation with BBr in dichloromethane at 0°C to room temperature, yielding phenolic derivatives (68% yield). This reaction enhances hydrogen-bonding capacity for target interaction studies.
Acidic Hydrolysis
Controlled hydrolysis of the methoxyethyl side chain:
-
Conditions : HCl in ethanol (1:1 v/v), reflux for 6 hours.
-
Outcome : Cleavage of the methoxyethyl group to generate a secondary amine, facilitating further functionalization.
Functional Group Transformations
-
Reductive Amination : The primary amine reacts with aldehydes/ketones under NaBHCN to form secondary amines (e.g., with 2,2-dimethoxyethyl groups).
-
Etherification : Methoxyethyl side chains are introduced via Williamson synthesis using 2-chloroethyl methyl ether and KCO in DMF.
Stability Under Synthetic Conditions
The compound remains stable in polar aprotic solvents (DMF, DMSO) at temperatures ≤110°C but degrades in strong acids/bases. Spectral monitoring (NMR, LC-MS) confirms integrity during multi-step syntheses .
Scientific Research Applications
Chemical Characteristics
The compound features a pyrrolo[2,3-d]pyrimidine core with methoxyethyl and methoxyphenyl substituents, contributing to its unique chemical properties and potential biological activities.
Medicinal Chemistry
N-(2-methoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been studied for its potential therapeutic properties:
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer signaling pathways. For instance, it has shown promise as an inhibitor of Bruton’s tyrosine kinase (BTK), which is pivotal in B-cell signaling and proliferation.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens by disrupting cellular processes critical for survival .
Chemical Industry
In addition to its medicinal applications, this compound serves as a valuable building block in organic synthesis. It is utilized to develop more complex molecules with specific functionalities required in pharmaceuticals and materials science.
Material Science
The unique structural characteristics of this compound make it a candidate for developing new materials with tailored electronic properties. Such materials can be beneficial in organic electronics and photonics applications.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of pyrrolopyrimidine compounds for their ability to inhibit cancer cell growth. Among these, this compound demonstrated significant cytotoxic effects against multiple cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Kinase Inhibition
Research conducted by Smith et al. (2020) highlighted the efficacy of this compound as a selective inhibitor of BTK. The study provided evidence that the compound effectively reduced B-cell proliferation in vitro and showed promising results in vivo using murine models of lymphoma. This positions the compound as a potential candidate for treating B-cell malignancies.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit Bruton’s tyrosine kinase (BTK), which plays a crucial role in the signaling pathways of B cells . The inhibition of BTK can lead to the suppression of B cell activation and proliferation, making it a potential therapeutic agent for conditions like rheumatoid arthritis.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares substituents, molecular weights (MW), and key properties of the target compound with analogs from the evidence:
Key Observations :
- Solubility : The target compound’s 2-methoxyethyl group likely improves water solubility compared to benzyl or halogenated analogs (e.g., K405-1049) .
- Bioactivity : Compounds with 5-phenyl and 7-aryl groups (e.g., derivatives) show potent antitubulin effects, suggesting the target may share similar mechanisms .
Antitumor Activity
- Compounds: Derivatives with 5-arylalkyl substitutions (e.g., dimethoxyphenyl ethyl) exhibit nanomolar GI50 values against cancer cells. The target’s 5-phenyl group may optimize hydrophobic binding in tubulin pockets .
- : Water-soluble analogs (e.g., N-(4-methoxyphenyl)-N,2-dimethyl derivatives) inhibit microtubule assembly, highlighting the importance of hydrophilic substituents for bioavailability .
Kinase Inhibition
- K405-1049 : Included in antitumor libraries due to its dual kinase/tubulin targeting. The target’s 2-methoxyethyl group may reduce off-target effects compared to halogenated amines .
- Compounds : N4-aryl substitutions (e.g., 4-methoxyphenyl) correlate with improved kinase selectivity, suggesting the target’s 7-methoxyphenyl group could enhance specificity .
Biological Activity
N-(2-methoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrrolo[2,3-d]pyrimidine class. Its unique structure features a bicyclic core that is known for significant biological activity, particularly in medicinal chemistry. This compound has gained attention as a potential therapeutic agent due to its interactions with various biological targets, especially kinases.
Chemical Structure and Properties
The molecular formula of this compound is C22H22N4O2, with a molecular weight of 366.44 g/mol. The structure includes methoxy and phenyl groups that enhance lipophilicity and interaction with biological targets, potentially improving its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O2 |
| Molecular Weight | 366.44 g/mol |
| IUPAC Name | This compound |
This compound exhibits potent inhibitory activity against various kinases. The structural features allow it to effectively bind to enzyme active sites, modulating biological pathways critical for cell proliferation and survival. This compound has shown promise in targeting:
- Epidermal Growth Factor Receptor (EGFR) - A key player in cell signaling pathways related to cancer.
- Cyclin-dependent Kinases (CDKs) - Involved in cell cycle regulation.
- Tyrosine Kinases - Important in signaling pathways for cell growth and differentiation.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic applications:
- Antitumor Activity : Research indicates that this compound can inhibit tumor growth in vitro by targeting specific kinases involved in cancer cell proliferation. For instance, a study demonstrated its effectiveness against several cancer cell lines, showing reduced viability and increased apoptosis rates compared to controls.
- Antimicrobial Properties : Preliminary investigations have suggested antimicrobial activity against certain bacterial strains, indicating potential applications in treating infections.
- Neuroprotective Effects : Some studies have explored its role in neuroprotection, suggesting that it may mitigate neuronal damage through kinase inhibition pathways relevant to neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrrolo[2,3-d]pyrimidine derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-amino-pyrrolo[2,3-d]pyrimidine | Structure | EGFR Inhibitor |
| 4-amino-pyrrolo[2,3-d]pyrimidine | Structure | CDK Inhibitor |
| 7-(4-chlorophenyl)-5-phenyldihydropyrrolo[2,3-d]pyrimidin | Structure | Antitumor Activity |
The unique substitution pattern of N-(2-methoxyethyl)-7-(4-methoxyphenyl)-5-phenyl enhances its binding affinity and selectivity towards EGFR compared to other similar compounds.
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step reactions. For example, intermediates like 6-amino-5-substituted pyrimidines are cyclized under acidic or thermal conditions. Key steps include:
- Coupling reactions : Use of dichloromethane/hexanes (1:2) for recrystallization to achieve high purity (yield: 70–90%) .
- Chlorination : POCl₃ or SOC₂ as chlorinating agents for final substitution .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 65°C for 2 hours) while maintaining yields >85% . Purification often employs flash chromatography (ethyl acetate/hexanes gradients) or TLC (Rf values: 0.27–0.49) .
Q. How is structural characterization performed for this compound?
- NMR spectroscopy : Proton environments (e.g., methoxy groups at δ 3.70 ppm, aromatic protons at δ 6.30–7.39 ppm) confirm substitution patterns .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N deviations <0.3% from theoretical values) .
- Mass spectrometry : ESI or EI-MS confirms molecular weight (e.g., [M+H]+ = 546.1 for Raf inhibitors) .
Intermediate Research Questions
Q. What in vitro assays are used to evaluate its antitumor activity?
- Microtubule disruption assays : Measure inhibition of tubulin polymerization (IC₅₀ values in nM range) .
- Kinase inhibition profiling : JAK1 selectivity (IC₅₀ = 8.5 nM) vs. JAK2 (IC₅₀ = 408 nM) using radiometric or fluorescence-based assays .
- Resistance studies : Overcome P-glycoprotein and βIII-tubulin resistance via structural modifications (e.g., methoxyethyl groups enhance permeability) .
Q. How do substituents influence biological activity?
- Methoxy groups : Para-substitution on phenyl rings improves solubility and target binding (e.g., 4-methoxyphenyl increases JAK1 affinity by 10-fold) .
- Pyrrolo[2,3-d]pyrimidine core : Modifications at N7 (e.g., benzyl vs. azaspiro groups) alter kinase selectivity .
- Electron-withdrawing groups : Chloro or trifluoromethyl substituents enhance metabolic stability but may reduce solubility .
Advanced Research Questions
Q. How can structural analogs resolve contradictory IC₅₀ values across studies?
Discrepancies in kinase inhibition data (e.g., JAK1 IC₅₀ = 8.5 nM vs. 15 nM) arise from:
- Assay conditions : ATP concentration (1 mM vs. 10 µM) impacts competitive inhibition .
- Protein source : Recombinant vs. native kinases may differ in post-translational modifications .
- Structural analogs : Compare scaffolds like 5-phenyl vs. 5-azaspiro[2.4]heptane derivatives to isolate substituent effects .
Q. What strategies optimize selectivity for JAK1 over JAK2?
- Scaffold hybridization : Combine 7-deazapurine (tofacitinib-like) with 5-azaspiro[2.4]heptane to exploit JAK1’s hydrophobic pocket .
- Molecular docking : Position methoxyethyl groups to form hydrogen bonds with JAK1’s Glu966 and Leu959 .
- Kinome-wide profiling : Test against 468 kinases to rule off-target effects (e.g., LCK inhibition IC₅₀ = 35 nM) .
Key Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
